L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
CAS No.: 191723-68-9
Cat. No.: VC20923059
Molecular Formula: C18H21F3N2O5
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191723-68-9 |
|---|---|
| Molecular Formula | C18H21F3N2O5 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 |
| Standard InChI Key | XPPJTDCCTDQORL-UXZWUECBSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O |
| SMILES | CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt represents a fusion of amino acid chemistry with fluorescent probe technology. The compound features an L-isoleucine residue connected via an amide bond to a 7-amido-4-methylcoumarin group, with trifluoroacetate serving as the counterion. This structural arrangement is crucial for its function as a fluorogenic substrate in enzymatic assays. The L-isoleucine portion provides specificity for certain proteases, while the coumarin moiety delivers the fluorescent signal upon enzymatic cleavage.
The chemical structure consists of an L-isoleucine residue linked to the 7-position of a 4-methylcoumarin group through an amide bond. The presence of the trifluoroacetate counterion enhances the compound's stability and solubility in various experimental conditions. The stereochemistry of the isoleucine component is specifically (2S,3S), which is critical for its recognition by enzymes that preferentially interact with L-isoleucine residues in proteins.
The compound's molecular architecture can be described using several chemical identifiers. Its IUPAC name is (2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid, which precisely defines its chemical structure and stereochemistry. This nomenclature explicitly indicates the L-configuration of the isoleucine residue and its connectivity to the coumarin system, which is essential information for researchers working with this compound.
Identification Parameters
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is cataloged with specific identifiers that facilitate its precise identification in scientific literature and chemical databases. These parameters ensure that researchers can accurately source and reference the compound for their experimental work.
| Parameter | Value |
|---|---|
| CAS Number | 191723-53-2 / 191723-68-9 |
| Molecular Formula | C18H21F3N2O5 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |
| InChIKey | XPPJTDCCTDQORL-UXZWUECBSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O |
| These identification parameters are essential for researchers to unambiguously identify and source the compound for experimental work. The presence of two different CAS numbers in the literature (191723-53-2 and 191723-68-9) may reflect slight variations in preparation methods or purification standards, though they refer to the same chemical entity. |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Excitation Wavelength | ~325-345 nm |
| Emission Wavelength | ~389-440 nm |
| Quantum Yield | High (for released AMC) |
| Fluorescence Properties | Quenched in intact molecule, strong blue fluorescence when cleaved |
| pH Range for Optimal Fluorescence | 7.0-8.0 |
| These spectroscopic parameters enable researchers to precisely monitor enzymatic activity in real-time by measuring the increase in fluorescence as the substrate is cleaved. The significant difference in fluorescence between the intact substrate and the cleaved product provides excellent signal-to-noise ratios, making this compound particularly valuable for sensitive enzyme assays. |
Synthesis and Preparation Methods
The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves sophisticated organic chemistry procedures that ensure both the correct stereochemistry and the proper formation of the amide bond. The process typically begins with protected L-isoleucine, which is coupled with 7-amino-4-methylcoumarin using appropriate peptide coupling reagents. The trifluoroacetate salt is formed during the final deprotection step, which is usually conducted in trifluoroacetic acid.
Common coupling agents employed in the synthesis include dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), which facilitate the formation of the amide bond between the carboxyl group of L-isoleucine and the amino group at the 7-position of 4-methylcoumarin. The reaction conditions must be carefully controlled to prevent racemization of the amino acid stereocenter and to ensure high yield and purity of the final product.
After the coupling reaction, the protecting groups are removed using trifluoroacetic acid, which simultaneously forms the trifluoroacetate salt of the compound. This salt formation enhances the stability and solubility of the final product. The compound is then purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to achieve the high purity required for biochemical applications.
Synthetic Route Overview
The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can be outlined in a step-by-step process that illustrates the key reactions and considerations necessary for successful preparation.
| Step | Reaction | Key Reagents | Considerations |
|---|---|---|---|
| 1 | Protection of L-isoleucine | Boc-anhydride or Fmoc-Cl | Maintain stereochemistry |
| 2 | Activation of protected L-isoleucine | DCC, NHS, or HATU | Prevent racemization |
| 3 | Coupling with 7-amino-4-methylcoumarin | Protected L-isoleucine, coupling agent | Control reaction temperature |
| 4 | Deprotection | TFA | Monitor reaction completion |
| 5 | Purification | HPLC or recrystallization | Ensure high purity |
| This synthetic route ensures the production of high-quality L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt suitable for research applications. The careful control of reaction conditions and thorough purification are essential for obtaining a product with the required purity and specificity for enzyme assays. |
Mechanism of Action and Biological Activity
The biological activity of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is fundamentally linked to its function as a fluorogenic substrate for various proteases. When the compound encounters an enzyme capable of recognizing and cleaving the amide bond between L-isoleucine and the 7-amino-4-methylcoumarin moiety, the fluorescent 7-amino-4-methylcoumarin (AMC) is released. This release results in a substantial increase in fluorescence intensity, which can be measured using a fluorometer or a fluorescence plate reader.
The compound's specificity for certain proteases is derived from the L-isoleucine component, which fits into the S1 binding pocket of enzymes that preferentially recognize this amino acid. This specificity allows researchers to target particular proteases within complex biological samples. The rate at which the fluorescent AMC is released is directly proportional to the enzyme concentration and its catalytic efficiency, making this substrate ideal for quantitative enzyme kinetics studies.
In enzyme assays, the initial velocity of the reaction (measured as the rate of increase in fluorescence) can be used to determine important kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide valuable insights into the affinity of the enzyme for the substrate and its catalytic efficiency. Furthermore, inhibition studies can be conducted by measuring how these kinetic parameters change in the presence of potential inhibitor compounds.
Enzyme Specificity and Kinetics
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt exhibits specific interactions with enzymes that recognize L-isoleucine residues. This specificity makes it valuable for studying particular classes of proteases and for developing selective enzyme inhibitors.
Research Applications
Comparison with Similar Compounds
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is one of several amino acid-AMC derivatives used in enzyme research. Comparing it with similar compounds reveals important distinctions that influence its specific applications. While structurally similar to other amino acid-AMC derivatives, such as L-Alanine-7-amido-4-methylcoumarin, L-Methionine-7-amido-4-methylcoumarin, and L-Leucine-7-amido-4-methylcoumarin, its unique isoleucine component provides specificity for enzymes that recognize branched-chain amino acids with secondary branching (isoleucine has branching at both the β and γ carbons) .
The specificity of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt for certain proteases makes it particularly valuable for studying enzymes involved in protein degradation pathways that preferentially cleave at isoleucine residues. In contrast to the L-Alanine derivative, which is often used for studying aminopeptidases in bacterial differentiation, the L-Isoleucine derivative is more commonly employed in studies of mammalian proteases involved in protein turnover and quality control mechanisms .
When compared to the L-Methionine derivative, which is used for studying methionine aminopeptidase activity (important in protein synthesis initiation), L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt targets a different subset of proteases. This distinction allows researchers to selectively investigate specific proteolytic pathways by choosing the appropriate amino acid-AMC substrate. The differences in enzyme specificity and reaction kinetics among these compounds make them complementary tools in comprehensive protease research .
Comparative Properties of Amino Acid-AMC Derivatives
The following table highlights the distinctive properties of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt compared to related compounds:
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